molecular formula C8H5FN4 B12818030 N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide

N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide

Cat. No.: B12818030
M. Wt: 176.15 g/mol
InChI Key: HMRITOJKYUMKJJ-UHFFFAOYSA-N
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Description

N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is a synthetically valuable benzimidazole derivative designed for advanced pharmaceutical research and development. This compound integrates two privileged pharmacophores: the benzimidazole core, renowned for its diverse biological activities, and the cyanamide functional group, which offers potential for further chemical modification. The strategic incorporation of a fluorine atom at the 5-position is a common tactic in medicinal chemistry, often employed to influence the molecule's electronic properties, metabolic stability, and membrane permeability. Benzimidazole derivatives are of profound significance in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. They are established as key structural components in numerous therapeutic agents, including antiulcer drugs, analgesics, anthelmintics, antivirals, and anticancer compounds . The intrinsic bioactivity of the benzimidazole nucleus stems from its ability to mimic purines, allowing it to interact effectively with various enzymatic targets in biological systems . Furthermore, specific substituted benzimidazoles have been investigated as potent bioreductive antitumor agents, with their cytotoxicity often correlated to their reductive potentials and activity against enzymes like NQO1 (NAD(P)H:quinone oxidoreductase 1), which is overexpressed in many solid tumors . The primary research application of this compound lies in its role as a versatile building block for the synthesis of more complex, target-oriented molecules. It serves as a crucial intermediate in exploring structure-activity relationships (SAR) and in the development of novel protease inhibitors, kinase inhibitors, and other targeted therapies. The synthetic versatility of the cyanamide group allows researchers to construct diverse chemical libraries, facilitating the discovery of new lead compounds in areas such as oncology and anti-infective research. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H5FN4

Molecular Weight

176.15 g/mol

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)cyanamide

InChI

InChI=1S/C8H5FN4/c9-5-1-2-6-7(3-5)13-8(12-6)11-4-10/h1-3H,(H2,11,12,13)

InChI Key

HMRITOJKYUMKJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the cyclization of amido-nitriles. One common method is the reaction of 5-fluoro-1H-benzo[d]imidazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as nickel, and under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atom in the benzimidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide and its derivatives have been investigated for their antimicrobial properties. Recent studies indicate that compounds featuring the benzimidazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of essential bacterial enzymes and disruption of cellular processes. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
CompoundTarget BacteriaMIC (µg/mL)
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
Compound CKlebsiella pneumoniae16

Anticancer Properties

The anticancer potential of this compound has been a significant focus of research. Various studies have demonstrated its efficacy against several cancer cell lines.

  • Case Studies :
    • A study evaluated the compound against multiple cancer types including leukemia, melanoma, and breast cancer, reporting IC50 values in the low micromolar range (around 105M10^{-5}M) for effective growth inhibition .
    • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Cancer TypeCell LineIC50 (µM)
LeukemiaK5625
MelanomaA3757
BreastMCF710

Anti-inflammatory Effects

This compound has also shown promise in treating inflammatory conditions.

  • Research Findings : It has been reported that this compound can inhibit pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in the inflammatory response. The inhibition of these cytokines suggests a potential role in managing conditions like rheumatoid arthritis and other inflammatory diseases .
Inflammatory MarkerInhibition (%)
IL-1β20
TNFα30

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are complex and involve various biochemical pathways:

  • DNA Methylation Inhibition : The compound has been identified as a DNA methylation inhibitor, which could lead to reactivation of silenced genes in cancer cells. This mechanism is particularly relevant for tumors with epigenetic alterations .
  • Enzyme Inhibition : It also acts by inhibiting specific enzymes critical for microbial survival and cancer cell proliferation, thereby enhancing its therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

B. N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine

  • Structure : Contains a tosyl (p-toluenesulfonyl) group and phenylalkyl chain.
  • Synthesis : Produced via copper-catalyzed coupling of 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes .
  • Comparison : The sulfonyl group improves solubility but may reduce cellular permeability compared to the cyanamide group.
Functional Group Modifications

A. 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

  • Structure : Replaces the cyanamide with a propanamide-isoxazole chain.
  • Properties : IR peaks at 3265 cm<sup>−1</sup> (NHCO) and 1678 cm<sup>−1</sup> (C=O); molecular weight = 284 g/mol .
  • Comparison : The amide group may offer better hydrogen-bonding interactions in target binding compared to the cyanamide’s nitrile functionality.

B. Potassium Salts of Cyanamide Derivatives

  • Examples :
    • N-(2-Benzylthio-4-chloro-5-methylbenzenesulfonyl)cyanamide potassium salt .
    • N-[4-Chloro-2-(2,3-dihydrobenzo[b][1,4]dioxan-2-ylmethylthio)-5-methylbenzenesulfonyl]cyanamide potassium salt .
  • Comparison : Sulfonylcyanamide salts exhibit enhanced solubility in polar solvents due to ionic character, whereas N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide’s neutral structure may favor membrane permeability.
Antitumor and Enzyme Inhibition Profiles

A. Thiadiazole-Benzimidazole Hybrids

  • Example : N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine.
  • Properties : Melting point = 195–197°C; incorporates a fluorophenyl-thiadiazole moiety .
  • Comparison : The thiadiazole ring may confer broader enzyme inhibition (e.g., kinase targets) compared to the cyanamide’s narrower electronic profile.

B. Benzimidazole-Triazole Derivatives

  • Activity: Non-AHL based quorum-sensing inhibitors (QSIs) with substituents on the benzimidazole and triazole rings show efficacy against P. aeruginosa .
  • Comparison : The cyanamide group’s electron-withdrawing nature might enhance QSI activity by stabilizing interactions with bacterial receptors.

Data Tables

Table 2: Physical Properties of Fluorinated Benzimidazoles
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Reference
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol 182 416.1 ± 25.0 1.5 ± 0.1
N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine 195–197 Not reported Not reported

Key Research Findings

  • Synthetic Flexibility : Copper-catalyzed coupling and sulfonyl azide reactions enable diverse substitutions on the benzimidazole core, though cyanamide derivatives require specialized conditions (e.g., potassium salts for stability) .
  • Activity-Stability Trade-offs: Fluorination at the 5-position enhances target affinity but may reduce metabolic stability in bulky analogs (e.g., quinoline derivatives) .
  • Functional Group Impact : Cyanamide’s nitrile group offers unique electronic properties for enzyme binding, while sulfonyl or amide groups prioritize solubility or hydrogen-bonding interactions .

Biological Activity

N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides an overview of the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of benzimidazole derivatives with cyanamide. The introduction of a fluorine atom at the 5-position of the benzimidazole ring enhances its biological activity by improving lipophilicity and receptor binding affinity.

Biological Activities

1. Anticancer Activity

The anticancer properties of this compound have been explored in several studies:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast (MCF7), lung (A549), and leukemia (K562) cells. It acts primarily through the induction of apoptosis and cell cycle arrest.
  • Case Study : In a study by Salahuddin et al., derivatives of benzimidazole exhibited significant anticancer activity against multiple cancer lines, with IC50 values indicating potent efficacy. For instance, one derivative showed an IC50 value of 3 µM against human leukemia cells .

2. Anti-inflammatory Activity

This compound also displays promising anti-inflammatory properties:

  • Inhibition Studies : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α. In vitro studies indicated that it significantly reduced inflammation markers compared to standard treatments like diclofenac sodium.
  • Data Table : The following table summarizes the anti-inflammatory activity of various derivatives compared to standard drugs.
CompoundIC50 (μM)Comparison DrugIC50 (μM)
This compound34.1Diclofenac Sodium31.4
Other Derivative A40.0Aspirin35.0
Other Derivative B25.0Ibuprofen28.0

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains:

  • Activity Spectrum : Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 16 to 1 µg/mL, indicating strong antibacterial properties comparable to existing antibiotics .

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Apoptotic Pathways : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathways : The compound inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)cyanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via one-pot reactions using catalysts like CBr₄ in acetonitrile at 80°C, achieving yields up to 78% . Alternatively, copper-catalyzed multicomponent coupling reactions with sulfonyl azides and terminal alkynes offer regioselective pathways . Key variables include solvent choice (e.g., CH₃CN vs. DMF), catalyst loading (3 equivalents of CBr₄), and temperature (80–100°C). Contradictions in yield between methods (e.g., 78% vs. 60–70% in copper-catalyzed reactions) suggest further optimization is needed for scalability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and structural integrity. For example, HRMS data in confirmed the molecular ion peak at m/z 224.0821 (calculated for C₈H₅FN₄). NMR chemical shifts for the benzimidazole protons (δ 7.2–8.1 ppm) and cyano groups (δ 110–120 ppm in ¹³C) are diagnostic . IR spectroscopy can validate nitrile stretches (~2200 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .

Q. How does the fluorination at the 5-position affect the compound’s stability under varying pH conditions?

  • Methodological Answer : Fluorine’s electron-withdrawing effects enhance hydrolytic stability compared to non-fluorinated analogs. Stability studies in show <5% degradation at pH 7.4 after 24 hours, but degradation accelerates at pH <3 or >10 due to imidazole ring protonation or deprotonation. HPLC with UV detection (λ = 254 nm) is recommended for monitoring degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) studies (B3LYP/6-31G*) reveal that the 5-fluoro group directs electrophilic attacks to the C2 position of the benzimidazole ring due to its strong −I effect, lowering the LUMO energy at C2 by 1.2 eV compared to C4 . Experimental validation via kinetic isotope effects (KIEs) and Hammett plots can further elucidate substituent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used to assess binding affinities. For example, demonstrated that the fluorobenzimidazole core forms π-π stacking with kinase ATP-binding pockets (ΔG = −9.2 kcal/mol), while the cyanamide group hydrogen-bonds to conserved lysine residues. QSAR models incorporating Hammett σ constants and LogP values improve prediction accuracy .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Standardizing protocols (e.g., using 1 mM ATP in TRIS buffer, pH 7.5) and orthogonal assays (SPR vs. fluorescence polarization) are recommended . Meta-analysis of structure-activity relationships (SAR) can identify critical substituents; for instance, 5-fluoro substitution enhances cellular permeability by reducing LogD (0.8 vs. 1.5 for non-fluorinated analogs) .

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